molecular formula C7H5BrF3N B13959021 3-bromo-N-(trifluoromethyl)aniline

3-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13959021
M. Wt: 240.02 g/mol
InChI Key: LDDOBTPQZBAIIS-UHFFFAOYSA-N
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Description

3-bromo-N-(trifluoromethyl)aniline is a versatile halogenated aniline derivative that serves as a key synthetic intermediate in advanced research applications. Its distinct structure, featuring both bromine and trifluoromethyl substituents on the aniline ring, makes it a valuable building block in medicinal chemistry for the development of novel active pharmaceutical ingredients (APIs) . Researchers also utilize this compound in materials science, particularly in the synthesis of organic electronic materials and as a precursor for non-linear optical (NLO) chromophores. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding selectivity of candidate molecules, which is a critical parameter in agrochemical and pharmaceutical design . Furthermore, the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . This compound is intended for use in research and development laboratories only.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H

InChI Key

LDDOBTPQZBAIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Bromination of N-(trifluoromethyl)aniline Derivatives

One of the most straightforward approaches to synthesize 3-bromo-N-(trifluoromethyl)aniline is the selective bromination of N-(trifluoromethyl)aniline or its substituted analogs using N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Procedure Summary :
    A solution of the substituted aniline (e.g., 3-(trifluoromethyl)aniline) in DMF is treated with an equimolar amount of NBS at room temperature for approximately 3 hours. The reaction mixture is then diluted with ethyl acetate and washed with brine. The organic phase is dried over sodium sulfate, filtered, and concentrated to yield 3-bromo-N-(trifluoromethyl)aniline as a brownish solid with yields typically around 90-92%.

  • Reaction Conditions and Yield Table :

Parameter Details
Starting Material 3-(Trifluoromethyl)aniline
Brominating Agent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature (~20 °C)
Reaction Time 3 hours
Workup Extraction with ethyl acetate, brine wash, drying over Na2SO4
Yield 90-92%
Physical State Brownish solid
Melting Point 48-50 °C
  • Spectroscopic Data :
    • Infrared (KBr pellet): N-H stretch 3485-3362 cm⁻¹, C≡N stretch 2219 cm⁻¹, aromatic C=C stretches 1615-1509 cm⁻¹, CF3 group absorption near 1276 and 550 cm⁻¹.
    • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): Aromatic protons appear as doublets and doublet of doublets between δ 6.63 and 7.38 ppm; broad singlet for amino protons at δ 3.84 ppm.
    • Carbon-13 NMR (¹³C NMR, CDCl₃): Signals consistent with aromatic carbons and trifluoromethyl carbon at δ 121.6 ppm.

This method is advantageous due to its simplicity, high yield, and mild conditions. However, care must be taken to avoid dibromination side products by controlling stoichiometry and reaction time.

Multi-Step Synthesis via Acetylation, Nitration, Deacetylation, Deamination, and Reduction

A more elaborate synthetic route involves starting from 4-bromo-2-(trifluoromethyl)toluene, followed by a sequence of functional group transformations to install the amino group at the desired position, as detailed in a Chinese patent (CN101168510A). This method is particularly useful for producing 3-bromo-5-(trifluoromethyl)aniline, a positional isomer closely related to the target compound.

Step Description Conditions and Notes
1. Acetylation Acetylation of 4-bromo-2-(trifluoromethyl)toluene in acetic acid and acetic anhydride Reaction in dry bottle at 50-60 °C; zinc powder may be added as catalyst; reaction monitored until complete
2. Nitration Nitration of acetylated intermediate with sulfuric acid and nitric acid Temperature controlled below 20 °C, stirred for 30 minutes, cooled to 10 °C; nitration degree controlled to avoid over-nitration
3. Deacetylation Hydrolysis of acetyl group using 30% hydrochloric acid under reflux Reaction monitored until complete hydrolysis, adjusted to alkaline pH with ammonia, filtration at <30 °C
4. Deamination Diazonium salt formation using sodium nitrite in sulfuric acid, followed by substitution Temperature maintained at 10 °C during diazotization; reaction mixture treated with phosphoric acid and ortho-phosphorous acid; copper oxide added as catalyst
5. Reduction Reduction of diazonium intermediate using iron powder in water and glacial acetic acid Reflux at 90-95 °C for 2 hours; yields the desired amine compound
  • Key Features :

    • This method allows precise control over substitution patterns.
    • The use of acetyl protection prevents undesired side reactions during nitration.
    • The diazotization-deamination step enables conversion of nitro groups to amino groups.
    • Reduction with iron powder is a classical method for converting diazonium salts to amines.
  • Advantages and Challenges :

    • High regioselectivity and purity of product.
    • Multi-step process requires careful control of reaction conditions and intermediate purifications.
    • Suitable for scale-up in industrial settings due to robustness.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Bromination with NBS 3-(Trifluoromethyl)aniline NBS, DMF, room temperature, 3 h 90-92 Simple, high yield, mild Possible dibromination side products
Multi-Step Acetylation-Nitration Route 4-Bromo-2-(trifluoromethyl)toluene Acetic anhydride, H2SO4/HNO3, Fe, Zn Not specified High regioselectivity, scalable Multi-step, complex control required
Nitration-Hydrogenation Route 1-Chloro-2-(trifluoromethyl)benzene HNO3/H2SO4, Pd-C, H2, MeOH Not specified Mild reduction, well-established Limited direct application to bromo analog
One-Pot Amination via Perfluoroalkanesulfinate Aniline derivatives, CF3SO2Na PPh3, AgF, MeCN, inert atmosphere Variable Streamlined, fewer steps Requires optimization for bromo derivatives

In-Depth Research Findings and Notes

  • The direct bromination method using NBS is well-documented with detailed spectroscopic characterization confirming the structure and purity of 3-bromo-N-(trifluoromethyl)aniline. This method is favored for laboratory-scale synthesis due to operational simplicity.

  • The multi-step patented method provides a robust industrial route with control over substitution patterns, particularly useful for positional isomers. The use of acetyl protection and controlled nitration avoids overreaction and enables clean conversion to the amine.

  • Hydrogenation of nitro intermediates using palladium catalysts is a classical and selective reduction method that can be adapted to various halogenated trifluoromethylbenzenes.

  • Emerging one-pot methods offer promising alternatives but require further development for brominated trifluoromethyl anilines.

  • Careful control of temperature, stoichiometry, and reaction time is critical in all methods to minimize side reactions such as dibromination or over-nitration.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-bromo-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents (bromo and -CF₃) on the aromatic ring significantly impacts reactivity and biological activity. Key analogs include:

Compound Substituent Positions Molecular Weight Key Properties
3-Bromo-5-(trifluoromethyl)aniline Br (3), CF₃ (5) 240.02 g/mol High reactivity in Sonogashira cross-coupling; used in kinase inhibitor synthesis
3-Bromo-4-(trifluoromethyl)aniline Br (3), CF₃ (4) 240.02 g/mol Intermediate in organic synthesis; lower cytotoxicity compared to ortho analogs
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Br (4), CF₃ (3), N(CH₃)₂ 282.10 g/mol Enhanced lipophilicity; used in anticancer drug precursors
2-(Trifluoromethyl)aniline CF₃ (2) 161.12 g/mol Ortho effect: reduced basicity but higher bioactivity in cholinesterase inhibition

Positional Effects :

  • Ortho (2-position) CF₃ : Derivatives like 2-(trifluoromethyl)aniline exhibit reduced basicity due to steric hindrance but show superior bioactivity in cholinesterase inhibition (IC₅₀ = 1.97 µM for BChE) .
  • Meta (3-position) CF₃ : 3-Substituted analogs (e.g., 3-bromo-4-CF₃ aniline) are less active in biological assays, likely due to unfavorable electronic effects .
  • Para (4-position) Br : Bromine at the para position enhances electrophilic substitution, facilitating coupling reactions in drug synthesis .

Key Research Findings

  • Electronic Effects : The -CF₃ group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions .
  • Ortho vs. Meta Activity : Ortho-substituted CF₃ analogs outperform meta isomers in enzyme inhibition due to favorable steric and electronic interactions .
  • Bromine Utility : Bromine enhances cross-coupling reactivity, enabling diverse functionalization in drug discovery pipelines .

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